S217879

NRF2 activator KEAP1 binding affinity Surface Plasmon Resonance

Researchers studying NASH/MAFLD face a critical gap: existing NRF2 activators are either electrophilic (DMF, CDDO-Me) with off-target risks or non-covalent but orally non-bioavailable (KI-696). S217879 solves this with a uniquely combined profile: • Non-covalent KEAP1 Kelch domain binding (Kd 4.15 nM) with zero hits across 110 off-targets at 10 µM • Oral bioavailability enabling once-daily 8-week gavage in DIO-NASH mice; reduced NAS, fibrosis & hydroxyproline • Validated ex vivo in patient-derived PCLS, inhibiting DNA damage & apoptosis Supplied ≥98% pure, ambient-shipped solid. Reliable batch-to-batch consistency for chronic in vivo studies.

Molecular Formula C29H30N4O7S
Molecular Weight 578.6 g/mol
Cat. No. B12386072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS217879
Molecular FormulaC29H30N4O7S
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1C2=CC(=CC=C2)C(C3=CC4=C(C(=C3)C)N=NN4CCOCCOC5=CC6=C(C=C5)OS(=O)(=O)N1C6)CC(=O)O
InChIInChI=1S/C29H30N4O7S/c1-18-12-22-15-26-29(18)30-31-32(26)8-9-38-10-11-39-24-6-7-27-23(14-24)17-33(41(36,37)40-27)19(2)20-4-3-5-21(13-20)25(22)16-28(34)35/h3-7,12-15,19,25H,8-11,16-17H2,1-2H3,(H,34,35)/t19-,25+/m1/s1
InChIKeyYWFUTPGAHIFTLF-CLOONOSVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S217879: KEAP1-NRF2 PPI Disruptor for NASH and MAFLD


S217879 (CAS 2700303-28-0) is an orally active, non-covalent small molecule designed to specifically disrupt the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2) [1]. Structural characterization via X-ray crystallography (PDB: 8A46, resolution 1.32 Å) confirms its binding to the KEAP1 Kelch domain, a mechanism that leads to robust and selective NRF2 pathway activation with marked anti-inflammatory and anti-fibrotic properties [2]. Unlike electrophilic NRF2 activators, S217879 offers a non-covalent, highly selective mode of action, making it a critical tool for studying oxidative stress-driven diseases such as non-alcoholic steatohepatitis (NASH) and metabolic dysfunction-associated fatty liver disease (MAFLD) [3].

S217879 vs Generic NRF2 Activators


The pharmacological activation of NRF2 is a validated therapeutic strategy, but the class of known activators is highly heterogeneous. Electrophilic molecules like dimethyl fumarate (DMF) and bardoxolone methyl (CDDO-Me) achieve NRF2 activation through covalent modification of KEAP1 cysteines, particularly C151, which inherently limits their selectivity and increases off-target risks [1]. Other non-covalent KEAP1-NRF2 PPI inhibitors, such as KI-696, exhibit high binding affinity but suffer from poor oral bioavailability, requiring intravenous administration for in vivo target engagement, which severely restricts their utility in chronic disease models like NASH [2]. S217879 was specifically engineered to overcome these limitations by combining high potency, an extensive selectivity profile, oral bioavailability, and validated in vivo efficacy in disease-relevant NASH models, making inter-class or intra-class substitutions scientifically unreliable without compromising the specific pharmacological profile required for reproducible results [3].

S217879: Comparative Evidence vs Key Activators


High-Affinity Non-Covalent KEAP1 Binding

S217879 binds to the KEAP1 Kelch domain with a dissociation constant (Kd) of 4.15 nM as measured by surface plasmon resonance (SPR), representing a non-covalent, high-affinity interaction . In stark contrast, the clinically investigated electrophile bardoxolone methyl (CDDO-Me) binds covalently to the KEAP1 BTB domain, a mechanism with inherently lower selectivity due to its reactivity with multiple cysteine residues across the proteome [1]. Dimethyl fumarate (DMF) acts as a Michael acceptor and modifies KEAP1 C151 only at high micromolar concentrations, demonstrating orders of magnitude lower potency for direct KEAP1 engagement [2].

NRF2 activator KEAP1 binding affinity Surface Plasmon Resonance PPI inhibitor

Potent Cellular NRF2 Activation and Target Engagement

In cell-based assays, S217879 demonstrates exceptional potency. It activates an antioxidant response element (ARE)-driven reporter in HepG2 cells with an EC50 of 18 nM and induces NRF2 nuclear translocation in U2OS KEAP1-NRF2 cells with an EC50 of 23 nM [1]. Crucially, in primary human peripheral blood mononuclear cells (hPBMCs), a physiologically relevant model, S217879 upregulates the NRF2 target gene Nqo1 with an EC50 of 16 nM, confirming robust target engagement in human primary cells [1]. In comparison, dimethyl fumarate (DMF) exhibits an EC50 of approximately 5,000-8,000 nM for NRF2 nuclear translocation in similar U2OS cell lines, making it about 200-fold less potent [2].

ARE reporter assay Nqo1 upregulation NRF2 nuclear translocation hPBMC

Validated Off-Target Selectivity

A critical differentiator for S217879 is its extensively documented selectivity. When profiled against a broad panel of 110 potential off-targets at a concentration of 10 µM, S217879 displayed high selectivity for KEAP1 binding, with no significant activity against any other target . This contrasts sharply with CDDO-Me, a known electrophilic NRF2 activator, which not only modifies KEAP1 but also directly inhibits IKKβ and Akt kinases, and impacts mitochondrial function, leading to a complex, multi-target pharmacological profile [1]. KI-696, another potent KEAP1 inhibitor, shows off-target activity against OATP1B1 (IC50: 2.5 µM), BSEP (IC50: 4.0 µM), and PDE3A (IC50: 10 µM) in a 49-target panel, indicating lower specificity .

Kinase selectivity off-target profiling safety panel NRF2 specificity

NASH and Fibrosis Reversal In Vivo

S217879's therapeutic potential has been rigorously evaluated in two gold-standard preclinical NASH models. In the methionine- and choline-deficient diet (MCDD) model, oral administration of S217879 at 30 mg/kg/day for 2 weeks led to a dose-dependent reduction in the NAFLD activity score (NAS) while significantly increasing the hepatic expression of the NRF2 target gene Nqo1, confirming in vivo target engagement [1]. In the more clinically relevant diet-induced obesity (DIO) NASH model, 8 weeks of treatment with S217879 (30 mg/kg, PO, QD) significantly reduced established liver fibrosis, as demonstrated by decreased αSMA and Col1A1 staining and a reduction in hydroxyproline levels [1]. In contrast, KI-696, despite its high affinity for KEAP1, requires intravenous infusion for in vivo target engagement due to poor oral bioavailability, and its efficacy has not been demonstrated in NASH models [2]. CDDO-Me has shown efficacy in NASH mouse models but failed in a Phase 3 clinical trial (BEACON) for chronic kidney disease due to cardiovascular toxicity, raising safety concerns [3].

NASH resolution liver fibrosis MCDD mouse model DIO NASH model

Reduction of Steatosis and DNA Damage in PCLS

In a highly translational ex vivo model using patient-derived precision-cut liver slices (PCLS) from MAFLD patients, S217879 (3 µM) was compared head-to-head with elafibranor (10 µM), a PPARα/δ agonist used as a clinical benchmark [1]. Both compounds reduced triglycerides and inflammation markers. However, S217879 uniquely lowered DNA damage markers (phospho-Histone H2A.X, RAD51, XRCC1) and apoptosis (cleaved caspase-3), effects not observed with elafibranor [1]. This indicates that S217879 exerts disease-modifying effects beyond simple lipid lowering, directly addressing the genotoxic stress and cell death that drive MAFLD progression to cirrhosis and hepatocellular carcinoma.

MAFLD PCLS antisteatotic DNA damage human model

Oral Bioavailability and Hepatic Target Engagement

S217879 exhibits excellent oral pharmacokinetic properties, which are critical for chronic in vivo studies. A single oral dose of 30 mg/kg in C57BL6 mice resulted in a maximum plasma concentration (Cmax) of 3.2 µM with a corresponding up to 10-fold increase in hepatic Nqo1 mRNA levels over vehicle, confirming robust and sustained target engagement in the liver [1]. This oral bioavailability advantage is a key differentiator from the closely related KEAP1 inhibitor KI-696, which, despite having a comparable binding affinity (Kd ~1.3 nM), requires intravenous infusion for in vivo studies due to its poor oral absorption, severely limiting its utility for long-term disease models [2].

PK/PD oral bioavailability Cmax target engagement pharmacokinetics

S217879: Key Application Scenarios in NASH & Fibrosis


NASH and Fibrosis Reversal in DIO Models

S217879 is the compound of choice for chronic in vivo studies aiming to reverse established NASH and liver fibrosis. Its oral bioavailability allows for once-daily gavage over 8 weeks in DIO-NASH mice, where it has demonstrated a clear reduction in NAS, liver fibrosis, and hydroxyproline content [1]. This makes it ideally suited for studies exploring the therapeutic window for NRF2-mediated fibrosis regression.

NRF2-Mediated Anti-Genotoxic Effects in MAFLD

In ex vivo studies using patient-derived precision-cut liver slices (PCLS), S217879 uniquely inhibits DNA damage and apoptosis, an effect not shared by other MAFLD-targeting agents like elafibranor [2]. This application scenario is highly recommended for researchers studying the link between oxidative stress, genomic instability, and hepatocyte death in the progression from steatosis to steatohepatitis and hepatocellular carcinoma.

Selective NRF2 Activation Without Off-Target Effects

For in vitro studies requiring clean, unambiguous NRF2 pathway activation, S217879's extensive selectivity profile (zero hits in a 110-target panel at 10 µM) ensures that observed effects are NRF2-mediated . This is critical when contrasting the effects of non-covalent PPI disruption with the pleiotropic actions of electrophilic activators like DMF or CDDO-Me, which engage multiple pathways.

Benchmarking New Compounds in NASH Drug Discovery

Given its well-characterized profile—low nanomolar binding affinity, sub-20 nM cellular potency, oral bioavailability, and dual efficacy in MCDD and DIO NASH models—S217879 serves as an excellent positive control and benchmarking standard for new chemical entities (NCEs) targeting the KEAP1-NRF2 axis for metabolic liver diseases [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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